2-Fluoro-6-hydrazinopyridine

Vue d'ensemble

Description

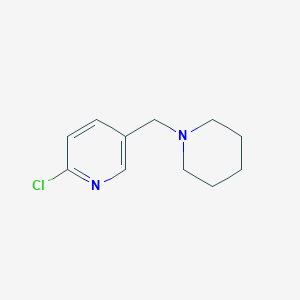

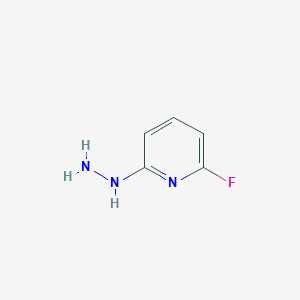

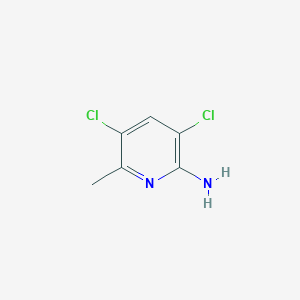

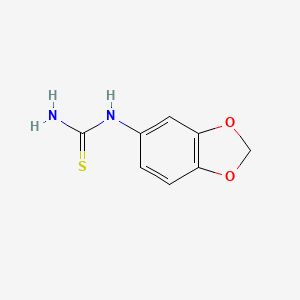

2-Fluoro-6-hydrazinopyridine is a chemical compound with the empirical formula C5H6FN3 and a molecular weight of 127.12 . It is used in scientific research and has intriguing properties that make it valuable for various applications, including drug discovery, organic synthesis, and catalysis.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydrazinopyridine is represented by the SMILES stringNNc1cccc(F)n1 . The InChI code is 1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) . Physical And Chemical Properties Analysis

2-Fluoro-6-hydrazinopyridine is a solid at room temperature . The storage temperature is between 2-8°C .Applications De Recherche Scientifique

Field: Pharmaceutical Chemistry

Hydrazinopyridines, including 2-Fluoro-6-hydrazinopyridine, have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products .

Application: Synthesis of Biologically Active Compounds

Products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity . This suggests that 2-Fluoro-6-hydrazinopyridine could potentially be used in the synthesis of new pharmaceuticals.

Method of Application: Nucleophilic Substitution

An effective method for the production of substituted hydrazinopyridines is the fairly well-studied reaction of halopyridines with hydrazine hydrate . This involves a nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate .

Results: Synthesis of New Compounds

The reaction of tetrachloronicotinic acid with hydrazine hydrate leads to 2,5,6-trichloro-4-hydrazinonicotinic acid . In the reaction of tetrachloronicotinonitrile with hydrazine hydrate, nucleophilic substitution took place exclusively at position 6 .

Safety And Hazards

When handling 2-Fluoro-6-hydrazinopyridine, it is advised not to breathe dust, mist, or spray. Personal protective equipment should be worn, and contact with skin and eyes should be avoided . The substance is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

(6-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESCDDOSISTEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363074 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydrazinopyridine | |

CAS RN |

80714-39-2 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)

![2-[3-(2-Acetylanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B1270083.png)

![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)